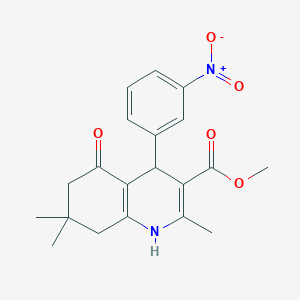
Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7,7-三甲基-4-(3-硝基苯基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸甲酯: 是一种复杂的含氮杂环化合物,属于喹啉衍生物类。该化合物以其独特的结构为特征,包括硝基苯基基团、六氢喹啉核心和羧酸酯官能团。
准备方法
合成路线和反应条件: 2,7,7-三甲基-4-(3-硝基苯基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸甲酯的合成通常涉及多步过程。一种常见的方法包括以下步骤:
缩合反应: 第一步涉及二甲酮(5,5-二甲基-1,3-环己二酮)与适当的硝基苯甲醛在催化剂(如乙酸铵)的存在下缩合。
环化: 中间产物发生环化形成六氢喹啉核心。
酯化: 最后一步涉及羧酸基团与甲醇的酯化反应,形成甲酯。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化技术,以确保高产率和高纯度。
化学反应分析
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在硝基苯基基团上,导致形成硝基喹啉衍生物。
还原: 硝基的还原可以得到氨基衍生物,这些衍生物可以进一步参与各种取代反应。
取代: 该化合物可以发生亲电芳香取代反应,特别是在苯环上。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢气在钯催化剂或硼氢化钠的存在下还原。
取代: 卤素(氯、溴)和硝化剂(硝酸)等亲电试剂在酸性条件下使用。
主要产物:
氧化: 硝基喹啉衍生物。
还原: 氨基喹啉衍生物。
取代: 卤代或硝基喹啉衍生物。
科学研究应用
化学:
催化: 该化合物可以用作配体在配位化学中,用于开发新型催化剂。
材料科学: 它可以掺入聚合物中,以增强其热性能和机械性能。
生物学和医学:
药物开发: 该化合物独特的结构使其成为开发新型药物的潜在候选物,特别是作为抗炎和抗癌药物。
生物探针: 它可以用作荧光探针,用于检测特定生物分子。
工业:
染料和颜料: 该化合物因其生色特性,可用于合成染料和颜料。
农业: 它可用于开发用于害虫防治的新型农用化学品。
作用机制
2,7,7-三甲基-4-(3-硝基苯基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸甲酯的作用机制涉及它与特定分子靶标的相互作用。硝基苯基基团可以参与电子转移反应,而喹啉核心可以与 DNA 插入,从而导致潜在的抗癌活性。酯官能团可以发生水解,释放活性喹啉衍生物,然后该衍生物可以与生物系统中的各种酶和受体相互作用。
相似化合物的比较
类似化合物:
- 2,7,7-三甲基-4-(3-硝基苯基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯
- 2,7,7-三甲基-4-(5-(3-硝基苯基)-2-呋喃基)-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸甲酯
比较:
- 结构差异: 主要区别在于酯基(甲基与乙基)和额外的官能团的存在(例如,呋喃基基团)。
- 反应性: 不同酯基的存在会影响化合物的反应性和溶解度。
- 应用: 虽然结构相似,但每种化合物可能根据其特定的官能团和反应性具有独特的应用。
属性
分子式 |
C20H22N2O5 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-6-5-7-13(8-12)22(25)26)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3 |
InChI 键 |
PICCUHFXOBODDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


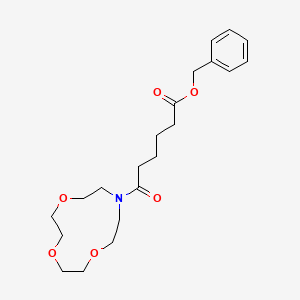
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708547.png)
![Benzo[b]thiophen-3(2H)-one, 2-(phenylimino)-](/img/structure/B11708555.png)

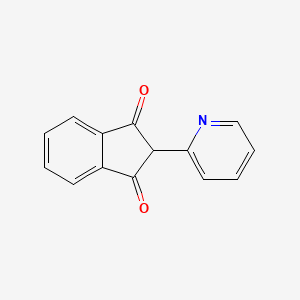
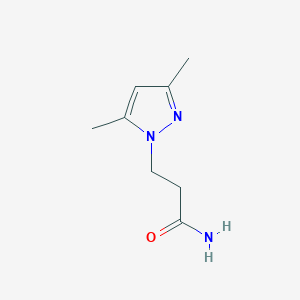
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708574.png)
![4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11708579.png)

![2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11708582.png)
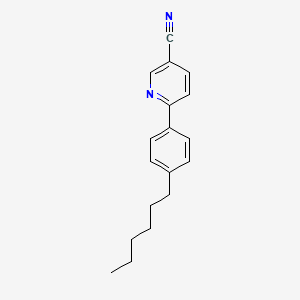
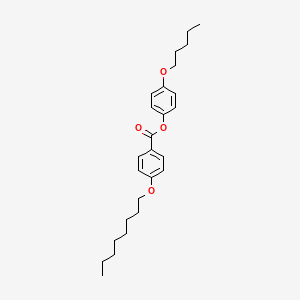
![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708607.png)
![2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11708618.png)
